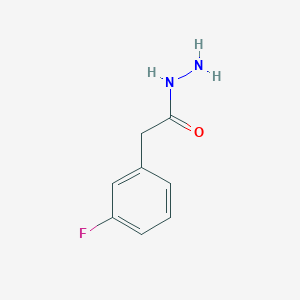

![molecular formula C21H17FN2O2S B2491518 1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326905-10-5](/img/structure/B2491518.png)

1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the family of thieno[3,2-d]pyrimidine derivatives, a class of molecules known for their diverse chemical and biological properties. This family has been explored for various pharmacological activities and chemical properties due to the versatile thieno[3,2-d]pyrimidine scaffold.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step reactions, including cyclization and condensation steps, under controlled conditions to ensure the desired substitution patterns. Methods for the synthesis of related compounds involve starting from 2-amino thiophenes or pyrimidinone derivatives followed by various functionalization strategies to introduce aryl and alkyl groups at specific positions on the core structure (Majumdar & Bhattacharyya, 2001).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives, including crystallographic analysis, reveals that these compounds can exhibit different packing motifs in the solid state, influenced by substituents' nature. Hydrogen bonding, π-π stacking interactions, and other non-covalent interactions often dictate the arrangement of molecules in the crystal lattice, affecting their physical and chemical properties (Trilleras et al., 2009).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidines undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions, depending on the substituents present on the core structure. These reactions allow for further derivatization and exploration of chemical space around the thienopyrimidine scaffold (Tsupak et al., 1994).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidine derivatives, such as melting points, solubility, and crystal form, are influenced by the nature and position of substituents on the molecule. These properties are critical for the compound's formulation and application in various fields (Li et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and redox behavior, are essential for understanding the potential applications of thieno[3,2-d]pyrimidine derivatives. Studies on related compounds have shown that these molecules can exhibit significant biological activity, including anti-inflammatory, analgesic, and anticancer properties, attributed to their chemical structure and the presence of specific functional groups (Menozzi et al., 1992).

Applications De Recherche Scientifique

Molecular Structure and Crystallography

Studies on related compounds, such as 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, have detailed their molecular structures and crystallography. These compounds exhibit varied crystal structures despite similar molecular configurations, attributed to different hydrogen bonding and π-π stacking interactions. Such structural investigations can provide insights into the physical and chemical properties of "1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" and its derivatives, influencing their solubility, stability, and reactivity in different environments (Trilleras et al., 2009).

Biological Activities

Although the specific compound was not directly studied for biological activities, related thieno[3,2-d]pyrimidine derivatives have been explored for their anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. These activities suggest potential therapeutic applications for inflammation and pain management, indicating a direction for future research on the compound (Menozzi et al., 1992).

Antibacterial Evaluation

Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties, showcasing the utility of such compounds in addressing bacterial infections. This research highlights the possibility of developing new antibiotics based on the structural framework of thieno[2,3-d]pyrimidines, which could include "this compound" and its analogs (More et al., 2013).

Synthetic Utility and Chemical Reactions

The synthetic pathways and chemical reactions involving thieno[3,2-d]pyrimidine derivatives provide valuable information for the synthesis of novel compounds with potential applications in drug development, materials science, and chemical research. The versatility in reactions, including cyclization, substitution, and functional group modifications, outlines a broad spectrum of chemical manipulation possibilities for designing new molecules with desired properties (Gulevskaya et al., 1994).

Propriétés

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2S/c1-13-7-8-14(2)15(11-13)12-23-18-9-10-27-19(18)20(25)24(21(23)26)17-6-4-3-5-16(17)22/h3-11,18-19H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INULUOVFNITGHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)

![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)

![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)

![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)

![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)

![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)

![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)

![4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2491453.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2491455.png)